molecular formula C23H21ClN2O3 B240359 N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide

N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide

Cat. No. B240359
M. Wt: 408.9 g/mol
InChI Key: KZWUMLXJVNRGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide, also known as CP94, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP94 belongs to a class of compounds called nonsteroidal anti-inflammatory drugs (NSAIDs) and is known to have analgesic, anti-inflammatory, and antipyretic properties. In

Mechanism of Action

N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide exerts its effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide can reduce the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been shown to have analgesic, anti-inflammatory, and antipyretic properties. Studies have also shown that N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide in lab experiments is its well-established mechanism of action. N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been extensively studied and its effects on COX activity are well understood. In addition, N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide is relatively stable and can be easily synthesized. However, one limitation of using N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide in lab experiments is its potential toxicity. N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide. One area of research is its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is its potential as an analgesic agent for the treatment of chronic pain. Additionally, there is potential for the development of novel derivatives of N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide with improved efficacy and reduced toxicity. Overall, N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide is a promising compound with potential therapeutic applications in a variety of areas.

Synthesis Methods

N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This intermediate is then reacted with 4-aminophenol to form 4-{[(4-chlorophenoxy)acetyl]amino}phenol. Finally, this compound is reacted with 3-phenylpropanoyl chloride to form N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide.

Scientific Research Applications

N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its potential as an analgesic and anti-inflammatory agent. Studies have shown that N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide can inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a key role in the inflammatory response. By inhibiting COX activity, N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide can reduce inflammation and pain.

properties

Product Name

N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C23H21ClN2O3/c24-18-7-13-21(14-8-18)29-16-23(28)26-20-11-9-19(10-12-20)25-22(27)15-6-17-4-2-1-3-5-17/h1-5,7-14H,6,15-16H2,(H,25,27)(H,26,28)

InChI Key

KZWUMLXJVNRGGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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